Artesunate

Content Navigation

CAS Number

Product Name

IUPAC Name

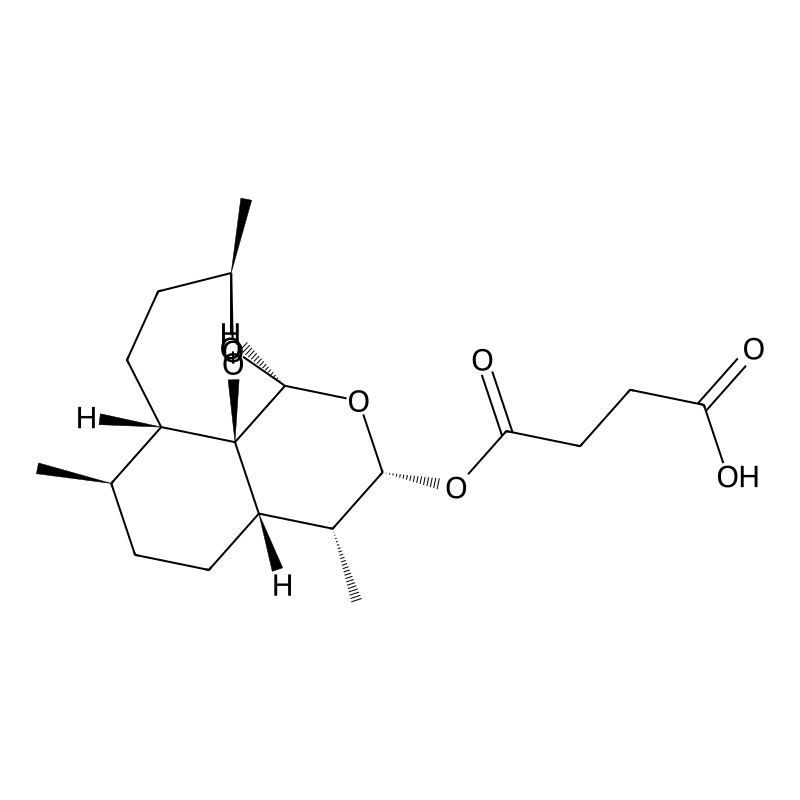

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Artesunate is a semi-synthetic derivative of artemisinin, distinguished by its hemisuccinate ester structure which renders it water-soluble. This key physical property enables its formulation for intravenous administration, a critical feature for its primary application in the treatment of severe malaria. Like other artemisinins, it is a prodrug that is rapidly and almost completely hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA), which exerts the primary therapeutic effect.

References

- [1] Na-Bangchang, K., et al. "Comparative pharmacokinetics and effect kinetics of orally administered artesunate in healthy volunteers and patients with uncomplicated falciparum malaria." The American journal of tropical medicine and hygiene 65.6 (2001): 717-721.

- [8] Ansah, P. O., et al. "LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems." Molecules 27.16 (2022): 5183.

- [9] Newton, P., et al. "A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria." British journal of clinical pharmacology 50.2 (2000): 179-183.

- [11] Hien, T. T., et al. "Intravenous β-artemether formulation (ARM NLC) as a superior alternative to commercial artesunate formulation." Journal of Antimicrobial Chemotherapy 67.12 (2012): 2965-2971.

- [12] Batty, K. T., et al. "Chemical stability of artesunate injection and proposal for its administration by intravenous infusion." The Journal of pharmacy and pharmacology 49.11 (1997): 1066-1069.

- [18] Hodel, E. M., et al. "Quantification of dihydroartemisinin, artesunate and artemisinin in human blood by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B 878.22 (2010): 1937-1944.

Substituting Artesunate with its parent compound, dihydroartemisinin (DHA), or other lipid-soluble derivatives like artemether is often unfeasible due to critical differences in physicochemical properties that directly impact processability and performance. Artesunate's water solubility, a result of its hemisuccinate group, is its defining procurement advantage, permitting aqueous formulations for intravenous use, which is impossible with the water-insoluble artemether or the unstable and poorly soluble DHA. This structural difference also leads to distinct pharmacokinetic profiles; intramuscular artesunate is absorbed and converted to active DHA far more rapidly and completely than the slow, erratic absorption of oil-based intramuscular artemether, making Artesunate a more reliable choice for applications requiring rapid onset of action.

References

- [9] Newton, P., et al. "A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria." British journal of clinical pharmacology 50.2 (2000): 179-183.

- [10] Humayun, B., et al. "Assessment of Thermal and Hydrolytic Stabilities and Aqueous Solubility of Artesunate for Formulation Studies." AAPS PharmSciTech 24.2 (2023): 48.

- [11] Hien, T. T., et al. "Intravenous β-artemether formulation (ARM NLC) as a superior alternative to commercial artesunate formulation." Journal of Antimicrobial Chemotherapy 67.12 (2012): 2965-2971.

- [21] Hien, T. T., et al. "Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria." Antimicrobial Agents and Chemotherapy 41.5 (1997): 1074-1078.

Superior Aqueous Solubility Enables Intravenous Formulation

Artesunate's key procurement differentiator is its aqueous solubility, which is significantly higher than its parent compounds and lipid-soluble analogs. In a pH 6.8 phosphate buffer at 37°C, Artesunate's solubility reaches 6.59 mg/mL. In contrast, Dihydroartemisinin (DHA) is noted to be practically insoluble, with its solubility being difficult to measure due to rapid decomposition in aqueous media. Similarly, Artemether is a lipid-soluble methyl ether, making it unsuitable for direct aqueous formulation. This solubility advantage is the primary reason Artesunate is the only artemisinin derivative widely used for intravenous administration.

| Evidence Dimension | Aqueous Solubility (pH 6.8, 37°C) |

| Target Compound Data | 6.59 mg/mL |

| Comparator Or Baseline | Dihydroartemisinin (DHA): Effectively insoluble, decomposes in water. Artemether: Lipid-soluble, not suitable for aqueous formulation. |

| Quantified Difference | Qualitatively superior; enables aqueous formulation while comparators do not. |

| Conditions | Solubility measured in pH 6.8 phosphate buffer at 37°C. |

This enables the development of intravenous formulations essential for treating severe malaria and for research applications requiring direct, rapid systemic administration.

Rapid and Complete Conversion to Active Metabolite (DHA) Following Intramuscular Administration

When administered intramuscularly to patients with severe falciparum malaria, Artesunate is absorbed and hydrolyzed to its active form, DHA, with superior efficiency compared to Artemether. In a head-to-head pharmacokinetic study, Artesunate was absorbed very rapidly, with peak plasma concentrations of Artesunate appearing within 20 minutes, and it was completely hydrolyzed to DHA. In contrast, Artemether was absorbed slowly and erratically, with peak concentrations occurring at a median of 10 hours post-injection, and showed relatively little conversion to DHA. The median peak plasma concentration of the active metabolite DHA was over 5-fold higher in the Artesunate group (3,060 nmol/liter) compared to the Artemether group (median 574 nmol/liter of parent Artemether).

| Evidence Dimension | Peak Plasma Concentration of Active Species (Median) |

| Target Compound Data | 3,060 nmol/liter (as metabolite DHA) |

| Comparator Or Baseline | Artemether: 574 nmol/liter (as parent drug Artemether) |

| Quantified Difference | >5.3x higher concentration of active species (DHA vs. Artemether) |

| Conditions | Intramuscular injection in adult patients with severe falciparum malaria. |

For applications requiring rapid and reliable delivery of the active antimalarial compound, Artesunate provides faster and more extensive bioavailability than intramuscular Artemether.

Differential In Vitro Potency Against P. falciparum

While all artemisinin derivatives are potent antimalarials, in vitro susceptibility testing reveals clear quantitative differences. In a study on a P. falciparum isolate, the 50% inhibitory concentration (IC50) for Artesunate was 6.2 ± 1.4 nmol/L. This was more potent than Artemether (IC50: 21.4 ± 5.3 nmol/L) and the precursor Artemisinin (IC50: 20.1 ± 0.6 nmol/L). The active metabolite, Dihydroartemisinin (DHA), was the most potent with an IC50 of 1.8 ± 0.9 nmol/L, underscoring the importance of efficient in vivo conversion, a key feature of Artesunate.

| Evidence Dimension | In Vitro IC50 against P. falciparum (nmol/L) |

| Target Compound Data | 6.2 ± 1.4 |

| Comparator Or Baseline | Artemether: 21.4 ± 5.3; Dihydroartemisinin (DHA): 1.8 ± 0.9 |

| Quantified Difference | 3.5-fold more potent than Artemether; 3.4-fold less potent than its active metabolite DHA. |

| Conditions | In vitro drug susceptibility testing of a clinical P. falciparum isolate. |

This demonstrates that the choice of derivative is not trivial for in vitro studies, as baseline potency differs significantly, impacting dose-selection and the interpretation of screening results.

Defined Hydrolytic Instability Profile for Controlled Prodrug Release

Artesunate is designed as a prodrug and is inherently unstable in aqueous solutions, hydrolyzing to the active DHA. This degradation follows predictable pseudo-first-order kinetics, which is critical for formulation and use. In a 0.3 M phosphate buffer at pH 9 and 25°C, Artesunate has a hydrolysis half-life (t0.5) of 114.6 hours. This rate is highly temperature-dependent, with the half-life decreasing to 12.4 hours at 40°C. While this instability requires controlled conditions for storage and handling of solutions, it is also the basis of its mechanism as a rapid-release prodrug, a feature not shared by the more stable ether-linked Artemether or the highly unstable parent DHA.

| Evidence Dimension | Hydrolysis Half-Life (t0.5) in aqueous buffer |

| Target Compound Data | 114.6 hours (at 25°C); 12.4 hours (at 40°C) |

| Comparator Or Baseline | Dihydroartemisinin (DHA) is noted to be highly labile under physiological conditions. Artemether, an ether, is more chemically stable to hydrolysis than the ester Artesunate. |

| Quantified Difference | Provides a quantifiable and predictable rate of conversion to the active form, unlike its comparators. |

| Conditions | Aqueous solution with 0.3 M phosphate buffer at pH 9. |

The predictable hydrolysis kinetics of Artesunate are essential for designing ex-tempore injectable formulations and for ensuring reproducible results in time-sensitive in vitro and in vivo experiments.

Parenteral Formulations for Acute In Vivo Models

For preclinical or clinical research requiring rapid systemic delivery, such as in models of severe malaria, Artesunate is the indicated choice. Its high aqueous solubility allows for the preparation of intravenous solutions, which is not feasible with lipid-soluble alternatives like artemether or the unstable dihydroartemisinin.

Studies Requiring Rapid Onset of Action

In experiments where achieving a rapid peak concentration of the active metabolite (DHA) is critical, Artesunate provides a more reliable pharmacokinetic profile than intramuscular artemether. Its rapid absorption and near-complete conversion to DHA ensure a faster and higher systemic exposure to the active compound.

Aqueous-Based In Vitro Assays and High-Throughput Screening

For cell-based assays, parasitology studies, or high-throughput screens conducted in aqueous media, Artesunate's water solubility simplifies stock solution preparation and avoids the use of organic solvents like DMSO, which can be a confounding variable. This makes it a more process-compatible choice than poorly soluble analogs.

Prodrug Mechanism and Controlled Release Studies

Researchers investigating prodrug activation mechanisms or developing controlled-release formulations can leverage Artesunate's well-characterized and predictable hydrolysis kinetics. Its defined rate of conversion to DHA provides a reliable model system for studying esterase-mediated or pH-dependent drug release.

References

- [1] Batty, K. T., et al. "Chemical stability of artesunate injection and proposal for its administration by intravenous infusion." The Journal of pharmacy and pharmacology 49.11 (1997): 1066-1069.

- [2] Humayun, B., et al. "Assessment of Thermal and Hydrolytic Stabilities and Aqueous Solubility of Artesunate for Formulation Studies." AAPS PharmSciTech 24.2 (2023): 48.

- [3] Hien, T. T., et al. "Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria." Antimicrobial Agents and Chemotherapy 41.5 (1997): 1074-1078.

- [4] Suleman, S., et al. "Degradation kinetics of artesunate for the development of an ex-tempore intravenous injection." Malaria journal 21.1 (2022): 278.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Artesunate Amivas is indicated for the initial treatment of severe malaria in adults and children. Consideration should be given to official guidance on the appropriate use of antimalarial agents.

Treatment of malaria

Treatment of severe malaria caused by Plasmodium falciparum

Livertox Summary

Drug Classes

Antimalarial Agents

Therapeutic Uses

Artesunate Rectal Capsules is indicated for the initial management of acute malaria in patients who cannot take medication by mouth and for whom parenteral treatment is not available.

To counter the threat of resistance of P. falciparum to monotherapies, and to improve treatment outcome, combinations of antimalarials are now recommended by WHO for the treatment of falciparum malaria. The following ACTs are currently recommended (alphabetical order): AS+AQ artesunate + amodiaquine combination, AS+MQ artesunate + mefloquine combination, AS+SP artesunate + sulfadoxine-pyrimethamine combination.

Artemisinin and its derivatives (artesunate, artemether, artemotil, dihydroartemisinin) produce rapid clearance of parasitaemia and rapid resolution of symptoms. They reduce parasite numbers by a factor of approximately 10,000 in each asexual cycle, which is more than other current antimalarials (which reduce parasite numbers 100- to 1000-fold per cycle). Artemisinin and its derivatives are eliminated rapidly. When given in combination with rapidly eliminated compounds (tetracyclines, clindamycin), a 7-day course of treatment with an artemisinin compound is required; but when given in combination with slowly eliminated antimalarials, shorter courses of treatment (3 days) are effective. The evidence of their superiority in comparison to monotherapies has been clearly documented.

For more Therapeutic Uses (Complete) data for ARTESUNIC ACID (14 total), please visit the HSDB record page.

Pharmacology

Artesunate is a water-soluble, semi-synthetic derivative of the sesquiterpine lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities. Upon hydrolysis of artesunate's active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells, reactive oxygen species and carbon-centered radicals form, which have been shown to damage and kill parasitic organisms. Additionally, in vitro studies demonstrate that this agent induces DNA breakage in a dose-dependent manner. Artesunate has also been shown to stimulate cell differentiation, arrest the cell cycle in the G1 and G2/M phases, inhibit cell proliferation, and induce apoptosis through mitochondrial and caspase signaling pathways. Artemisinin is isolated from the plant Artemisia annua.

MeSH Pharmacological Classification

ATC Code

P01 - Antiprotozoals

P01B - Antimalarials

P01BE - Artemisinin and derivatives, plain

P01BE03 - Artesunate

Mechanism of Action

Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.

Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The main route of elimination in humans is unknown. In rats, a dose of artesunate is 56.1% eliminated in the urine and 38.5% in the feces.

The volume of distribution of artesunate is 68.5L while the volume of distribution of DHA is 59.7L.

The clearance of artesunate is 180L/h while the clearance of DHA is 32.3L/h.

Following administration to humans, artesunate is rapidly hydrolyzed to its principal active metabolite, dihydroartemisinin. The pharmacokinetics of artesunate are characterized by marked inter-subject variability, differing significantly between healthy volunteers and infected patients, and among patients with different disease severity.

The pharmacokinetic of artesunate and dihydroartemisin are characterized by marked inter-subject variability. The pharmacokinetic parameters of artesunate and dihydroartemisinin differ significantly between healthy volunteers and infected patients, and among patients with different disease severity. Pharmacokinetic data from unbound plasma concentrations of artesunate or dihydroartemisinin should be interpreted with caution because the drug accumulates selectively in parasitized RBC's In in vitro experiments, accumulation of dihydroartemisinin in infected RBC's is in concentrations approximately 300-fold higher than those in plasma .

The pharmacokinetics of oral dihydroartemisinin (DHA) following the dose of 2 and 4 mg/ kg body weight dihydroartemisinin and 4 mg/kg body weight oral artesunate (AS) were investigated in 20 healthy Thai volunteers (10 males, 10 females). All formulations were generally well tolerated. Oral DHA was rapidly absorbed from gastrointestinal tract with marked inter-individual variation. The pharmacokinetics of DHA following the two dose levels were similar and linearity in its kinetics was observed. Based on the model-independent pharmacokinetic analysis, median (95% CI) values for Cmax of 181 (120-306) and 360 (181-658) ng/ml were achieved at 1.5 hours following 2 and 4 mg/kg body weight dose, respectively. The corresponding values for AUC0-infinity, t1/2z, CL/f and Vz/f were 377 (199-1,128) vs 907 (324-2,289) ng.hr/mL, 0.96 (0.70-1.81) vs 1.2 (0.75-1.44) hours, 7.7 (4.3-12.3) vs 6.6 (3.1-10.1) L/kg, and 90.5 (28.6-178.2) vs 6.6 (3.1-10.1) mL/min/kg, respectively (2 vs 4 mg/kg dose). Oral AS was rapidly biotransformed to DHA, which was detectable in plasma as early as 15 minutes of AS dosing. Following 4 mg/kg dose, median (95% CI) value for Cmax of 519 (236-284) ng/mL was achieved at 0.7 (0.25-1.5) hours. AUC0-infinity, and t1/2z were 657 (362-2,079) ng.hr/mL, 0.74 (0.34-1.42) hours, respectively. Cmax of DHA following oral AS were significantly higher, but total systemic exposure was greater following oral DHA at the same dose level (4 mg/kg body weight). There was no significant sex difference in pharmacokinetics of DHA

The aims of this study were to determine the pharmacokinetic parameters of a single dose of 200 mg oral and rectal artesunate in healthy volunteers, and to suggest a rational dosage regimen for rectal administration. The study design was a randomized open cross-over study of 12 healthy volunteers... Pharmacokinetic parameters were derived from the main metabolite alpha-dihydroartemisinin data due to the rapid disappearance of artesunate from the plasma. Dihydroartemisinin following oral administration of artesunate had a significantly higher AUC(0-infinity) (P<0.05 95% confidence interval (CI) -1168.73, -667.61 ng x hr/mL(-1)) and Cmax (P<0.05; 95% CI -419.73, -171.44 ng/mL(-1)), and had shorter tmax (P<0.05; 95% CI -0.97, -0.10 hr) than that following rectal artesunate. There was no statistically significant difference in the elimination half-life between both routes of administration (P>0.05; 95% CI -0.14, 0.53 hr). The relative bioavailability of rectal artesunate was [mean (coefficient of variation %) 54.9 (24.8%) %].

For more Absorption, Distribution and Excretion (Complete) data for ARTESUNIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

Following administration to humans, artesunate is rapidly hydrolyzed to its principle active metabolite, dihydroartemisinin. Data from in vitro studies with human liver microsomes and from clinical studies suggest that DHA-glucoronide (10-position) is the principal Phase II metabolite of DHA and that uridine diphosphate glucuronyl transferase isoforms 1A1, 1A8-9, or 2B7 may be the main conjugating enzyme.

Artemisinin is completely and rapidly absorbed after oral administration in rats. However, a very low plasma level was obtained even after a dose of 300 mg/kg. Liver was found to be the chief site of inactivation. When artemisinin was given i.m., significant and more persistent plasma levels were detected. Artemisinin was shown to pass the blood-brain and blood-placenta barriers after i.v. injection. Very little unchanged artemisinin was found in the urine or feces in 48 hours regardless of the route of administration. Metabolites identified after administration to humans include deoxyartemisinin, deoxydihydroartemisinin, and 9,10-dihydroxydeoxyartemisinin.

Artesunate has known human metabolites that include (1S,4S,5R,8S,9R,10R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol.

Associated Chemicals

Wikipedia

Drug Warnings

Artesunate rectal capsules have not been evaluated as sole therapy for malaria; consequently all patient who are initially treated with artesunate rectal capsules should be promptly referred and evaluated at the nearest health care facility able to provide a full curative course of treatment for malaria.

Adverse events described /following artesunate/ included bitter taste, mild pain at the injection site, bradycardia, paroxysmal ventricular premature beat, incomplete right bundle branch block, first-degree atrio-ventricular block, and urticaria.

... The most commonly reported adverse events (in the order of <1%) to be mild gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) events.

For more Drug Warnings (Complete) data for ARTESUNIC ACID (25 total), please visit the HSDB record page.

Biological Half Life

In volunteer studies, artsunate was cleared very rapidly (within minutes) by biotransformation to dihydroartemisinin, which was eliminated by with a half-life of approximately 45 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Clinical Laboratory Methods

Interactions

There has been some concern that antipyretics might attenuate the host defense against malaria, as their use is associated with delayed parasite clearance. However, this appears to result from delaying cytoadherence, which is likely to be beneficial. There is no reason to withhold antipyretics in malaria. ...Paracetamol (acetaminophen) and ibuprofen are the preferred options for reducing fever.

Stability Shelf Life

Dates

2: Okebe J, Eisenhut M. Pre-referral rectal artesunate for severe malaria. Cochrane Database Syst Rev. 2014 May 29;(5):CD009964. doi: 10.1002/14651858.CD009964.pub2. Review. PubMed PMID: 24869943; PubMed Central PMCID: PMC4463986.

3: Ravindra KC, Ho WE, Cheng C, Godoy LC, Wishnok JS, Ong CN, Wong WS, Wogan GN, Tannenbaum SR. Untargeted Proteomics and Systems-Based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells. Chem Res Toxicol. 2015 Oct 19;28(10):1903-13. doi: 10.1021/acs.chemrestox.5b00105. Epub 2015 Sep 21. PubMed PMID: 26340163.

4: Mori F, Pantano S, Rossi ME, Montagnani C, Chiappini E, Novembre E, Galli L, de Martino M. Skin prick test results to artesunate in children sensitized to Artemisia vulgaris L. Int J Immunopathol Pharmacol. 2015 Sep;28(3):411-4. doi: 10.1177/0394632015589518. Epub 2015 Jul 8. PubMed PMID: 26157064.

5: Wang C, Xuan X, Yao W, Huang G, Jin J. Anti-profibrotic effects of artesunate on bleomycin-induced pulmonary fibrosis in Sprague Dawley rats. Mol Med Rep. 2015 Jul;12(1):1291-7. doi: 10.3892/mmr.2015.3500. Epub 2015 Mar 17. PubMed PMID: 25816117.

6: Alzoubi K, Calabrò S, Bissinger R, Abed M, Faggio C, Lang F. Stimulation of suicidal erythrocyte death by artesunate. Cell Physiol Biochem. 2014;34(6):2232-44. doi: 10.1159/000369666. Epub 2014 Dec 8. PubMed PMID: 25562169.

7: Kloprogge F, McGready R, Phyo AP, Rijken MJ, Hanpithakpon W, Than HH, Hlaing N, Zin NT, Day NP, White NJ, Nosten F, Tarning J. Opposite malaria and pregnancy effect on oral bioavailability of artesunate - a population pharmacokinetic evaluation. Br J Clin Pharmacol. 2015 Oct;80(4):642-53. doi: 10.1111/bcp.12660. Epub 2015 Jul 22. PubMed PMID: 25877779; PubMed Central PMCID: PMC4594700.

8: Lee SH, Cho YC, Kim KH, Lee IS, Choi HJ, Kang BY. Artesunate inhibits proliferation of naïve CD4(+) T cells but enhances function of effector T cells. Arch Pharm Res. 2015 Jun;38(6):1195-203. doi: 10.1007/s12272-014-0491-5. Epub 2014 Nov 6. PubMed PMID: 25370606.

9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;(3):CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218.

10: Singh S, Giri A, Giri S. The antimalarial agent artesunate causes sperm DNA damage and hepatic antioxidant defense in mice. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jan 1;777:1-6. doi: 10.1016/j.mrgentox.2014.11.001. Epub 2014 Nov 15. PubMed PMID: 25726169.

11: Hou L, Block KE, Huang H. Artesunate abolishes germinal center B cells and inhibits autoimmune arthritis. PLoS One. 2014 Aug 12;9(8):e104762. doi: 10.1371/journal.pone.0104762. eCollection 2014. PubMed PMID: 25116436; PubMed Central PMCID: PMC4130578.

12: Wang B, Hou D, Liu Q, Wu T, Guo H, Zhang X, Zou Y, Liu Z, Liu J, Wei J, Gong Y, Shao C. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51. Cancer Biol Ther. 2015;16(10):1548-56. doi: 10.1080/15384047.2015.1071738. Epub 2015 Jul 15. PubMed PMID: 26176175; PubMed Central PMCID: PMC5391513.

13: Olivera GC, Postan M, González MN. Effects of artesunate against Trypanosma cruzi. Exp Parasitol. 2015 Sep;156:26-31. doi: 10.1016/j.exppara.2015.05.014. Epub 2015 May 27. PubMed PMID: 26024969.

14: Vandewynckel YP, Laukens D, Geerts A, Vanhove C, Descamps B, Colle I, Devisscher L, Bogaerts E, Paridaens A, Verhelst X, Van Steenkiste C, Libbrecht L, Lambrecht BN, Janssens S, Van Vlierberghe H. Therapeutic effects of artesunate in hepatocellular carcinoma: repurposing an ancient antimalarial agent. Eur J Gastroenterol Hepatol. 2014 Aug;26(8):861-70. doi: 10.1097/MEG.0000000000000066. PubMed PMID: 24987823.

15: Ng DS, Liao W, Tan WS, Chan TK, Loh XY, Wong WS. Anti-malarial drug artesunate protects against cigarette smoke-induced lung injury in mice. Phytomedicine. 2014 Oct 15;21(12):1638-44. doi: 10.1016/j.phymed.2014.07.018. Epub 2014 Sep 1. PubMed PMID: 25442271.

16: Yuliang W, Zejian W, Hanlin S, Ming Y, Kexuan T. The hypolipidemic effect of artesunate and ursolic acid in rats. Pak J Pharm Sci. 2015 May;28(3):871-4. PubMed PMID: 26004719.

17: Cui C, Feng H, Shi X, Wang Y, Feng Z, Liu J, Han Z, Fu J, Fu Z, Tong H. Artesunate down-regulates immunosuppression from colorectal cancer Colon26 and RKO cells in vitro by decreasing transforming growth factor β1 and interleukin-10. Int Immunopharmacol. 2015 Jul;27(1):110-21. doi: 10.1016/j.intimp.2015.05.004. Epub 2015 May 12. PubMed PMID: 25978851.

18: Tan SS, Ong B, Cheng C, Ho WE, Tam JK, Stewart AG, Harris T, Wong WS, Tran T. The antimalarial drug artesunate inhibits primary human cultured airway smooth muscle cell proliferation. Am J Respir Cell Mol Biol. 2014 Feb;50(2):451-8. doi: 10.1165/rcmb.2013-0273OC. PubMed PMID: 24066853.

19: Okorji UP, Olajide OA. A semi-synthetic derivative of artemisinin, artesunate inhibits prostaglandin E2 production in LPS/IFNγ-activated BV2 microglia. Bioorg Med Chem. 2014 Sep 1;22(17):4726-34. doi: 10.1016/j.bmc.2014.07.007. Epub 2014 Jul 11. PubMed PMID: 25074847.

20: Luo Q, Lin J, Zhang L, Li H, Pan L. The anti-malaria drug artesunate inhibits cigarette smoke and ovalbumin concurrent exposure-induced airway inflammation and might reverse glucocorticoid insensitivity. Int Immunopharmacol. 2015 Dec;29(2):235-45. doi: 10.1016/j.intimp.2015.11.016. Epub 2015 Nov 14. PubMed PMID: 26590116.